1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride is a chemical compound characterized by its unique structure, which combines a piperazine ring with a sulfonyl group attached to an imidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The molecular formula for this compound is C8H14N4O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
This compound can be classified as a sulfonamide derivative due to the presence of the sulfonyl group. It is synthesized through various methods that typically involve the reaction of piperazine with sulfonyl chlorides derived from imidazole. The compound is often sourced from chemical suppliers and is used in research settings for its biochemical properties.
The synthesis of 1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride generally involves the following steps:
Industrial methods for producing this compound scale up these laboratory techniques, optimizing conditions for larger batch sizes while maintaining purity standards.
The molecular structure of 1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride can be represented as follows:
1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride can undergo several types of chemical reactions:
Common reagents used include palladium on carbon for reductions and various nucleophiles (amines or thiols) for substitution reactions.
The mechanism of action for 1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride involves its interaction with specific biological targets:
Relevant data includes melting point ranges and solubility parameters, which are crucial for practical applications in laboratories.
1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride has several scientific uses:
The compound's versatility makes it a valuable asset in both academic research and industrial applications.
Piperazine-imidazole molecular hybrids represent a cornerstone in rational drug design, combining privileged pharmacological motifs with complementary bioactivity profiles. The exploration of this hybrid scaffold began in earnest during the mid-20th century with the serendipitous discovery of piperazine's anthelmintic properties and imidazole's fundamental role in biological systems [1] [7]. The amino acid histidine, featuring an imidazole side chain, serves as a natural precursor to histamine—a critical neurotransmitter—highlighting this heterocycle's inherent bioactivity [1]. Piperazine, characterized by its six-membered ring with two opposing nitrogen atoms, emerged as a versatile pharmacophore due to its favorable physicochemical properties and conformational flexibility [7].
The strategic fusion of these heterocycles accelerated during the 1970-1980s antifungal revolution, exemplified by ketoconazole—a pioneering imidazole-piperazine hybrid that demonstrated broad-spectrum activity against systemic fungal infections [1]. Medicinal chemists recognized that piperazine's protonatable nitrogen atoms enhanced water solubility and membrane permeability, while imidazole's amphoteric nature (pKa ~6.95 for conjugate acid) enabled metal coordination and pH-dependent reactivity [1] [5]. This synergy proved particularly valuable in CNS-targeting agents, where the hybrid scaffold facilitated blood-brain barrier penetration while maintaining target affinity. The structural evolution culminated in advanced derivatives featuring sulfonamide linkers, which introduced precise spatial orientation of pharmacophoric elements and enabled tailored interactions with biological targets [6] [10].
Table 1: Evolution of Piperazine-Imidazole Hybrid Therapeutics
Era | Representative Compound | Therapeutic Application | Structural Advancement |
---|---|---|---|
1950s | Piperazine citrate | Anthelmintic (paralyzes parasites via GABA agonism) | Isolated piperazine scaffold |
1970s | Ketoconazole | Broad-spectrum antifungal | Imidazole-piperazine linkage |
1980s-1990s | Sartans (e.g., Irbesartan analogs) | Angiotensin II receptor antagonists | Piperazine-imidazole with tetrazole bioisostere |
2000s-Present | Sulfonamide-bridged hybrids (e.g., 1-(1H-imidazol-4-ylsulfonyl)piperazine derivatives) | Targeted protein modulation, antibacterial agents | Sulfonamide spacer enabling 3D pharmacophore orientation |
The sulfonamide group (–SO₂–NH–) serves as a critical molecular tether in 1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride, conferring both structural and electronic advantages that enhance drug-receptor interactions. Sulfonamide linkages establish a semi-rigid connection between heterocyclic components, optimizing the spatial orientation required for target engagement while maintaining metabolic stability [6] [10]. Quantum mechanical studies reveal that the sulfonamide bridge adopts a distinct dihedral angle (C₃(Ph)–C₄(Ph)–S(Sul)–NH(Sul) = 68.4–87.9°) that positions the imidazole and piperazine rings for optimal interactions with binding pockets [6]. This conformation is stabilized by n→π* orbital interactions between sulfonamide oxygen lone pairs and adjacent ring systems.
Electronic modulation through sulfonamide incorporation significantly alters compound reactivity. The electron-withdrawing nature of the sulfonyl group (–SO₂–) increases imidazole N–H acidity, enhancing hydrogen-bond donation capacity toward biological targets [6]. This effect is quantified by DFT calculations showing increased positive charge density on the imidazolyl NH group (Mulliken charge: +0.32 e vs. +0.18 e in non-sulfonylated analogs) [6]. Additionally, the sulfonamide nitrogen can participate in charge-assisted hydrogen bonding with aspartate/glutamate residues in enzymatic binding sites—a feature exploited in carbonic anhydrase inhibitors and antimicrobial sulfa drugs [10]. Recent antibacterial evaluations of sulfonamide-dye hybrids demonstrated potent activity against S. typhimurium (IZD=15mm, MIC=19.24µg/mL) and E. coli (IZD=19mm, MIC=11.31µg/mL), outperforming classical sulfonamides due to optimized target engagement from the sulfonamide-bridged architecture [6].
Table 2: Structure-Activity Relationship (SAR) of Sulfonamide-Bridged Piperazine-Imidazole Hybrids
Structural Feature | Binding Affinity Impact | Pharmacokinetic Consequence | Biological Activity Correlation |
---|---|---|---|
Sulfonamide linker length | Optimal 1-atom spacer maximizes target complementarity | Minimal effect on logP | 3-fold increase in enzyme inhibition vs. 2-atom chain |
N-substitution on piperazine | Bulky groups decrease rotational freedom | Increased lipophilicity with aromatic substituents | Enhanced selectivity for G-protein coupled receptors |
Imidazole C2/C5 substitution | Electron-donating groups increase basicity | Reduced plasma protein binding | Improved antibacterial potency against Gram-negative strains |
Sulfonamide N-alkylation | Disrupts H-bond donation capacity | Increased metabolic stability | >90% loss of carbonic anhydrase inhibition |
The pharmacological profile of 1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride emerges from synergistic interactions between its imidazole and piperazine components, amplified by their covalent integration. Imidazole contributes metal-coordination capability through its sp²-hybridized nitrogen atoms (pKa ~14.5), enabling interactions with heme-containing enzymes and metalloproteinases [1] [5]. This heterocycle's aromatic character (6π-electron system) facilitates π-stacking interactions with aromatic amino acid residues, while its amphoteric nature allows both proton acceptance and donation within physiological pH ranges [1] [2]. Piperazine provides conformational flexibility through chair-boat transitions and basic nitrogen centers (pKa₁ 5.35; pKa₂ 9.73) that enhance solubility via salt formation and enable ionic binding to biological targets [7]. The hydrochloride salt form of our subject compound exemplifies this advantage, improving crystallinity and water solubility for synthetic handling [9].
Computational analyses reveal that the integrated scaffold adopts a low-energy conformation where the piperazine plane tilts 18.0° relative to the imidazole ring, minimizing steric clash while optimizing molecular footprint for receptor binding [6]. This spatial arrangement creates a polarized electrostatic potential map, with the imidazolyl NH region displaying σ-hole characteristics (VS,max = 28.5 kcal/mol) favorable for halogen bonding [6]. Frontier molecular orbital analysis indicates comparable HOMO–LUMO configurations (energy gap ΔE=3.8eV), suggesting charge transfer interactions contribute to target engagement [6]. The synthetic versatility of this hybrid system enables targeted modifications:
Table 3: Physicochemical Properties of 1-(1H-Imidazol-4-ylsulfonyl)piperazine Hydrochloride and Related Hybrids
Parameter | 1-(1H-Imidazol-4-ylsulfonyl)piperazine hydrochloride | 1-Methylimidazole Analog | Piperazine-4-amine Derivative |
---|---|---|---|
Molecular Formula | C₇H₁₁ClN₄O₂S | C₈H₁₃ClN₄O₂S | C₈H₁₅ClN₄O₂S |
Molecular Weight | 266.75 g/mol | 280.78 g/mol | 282.79 g/mol |
Calculated logP | -0.82 | -0.45 | -1.15 |
H-bond Donors | 3 (2x piperazine NH⁺, imidazole NH) | 2 (piperazine NH⁺) | 4 (piperazine NH⁺, amine NH₂, imidazole NH) |
H-bond Acceptors | 6 | 6 | 7 |
Rotatable Bonds | 3 | 3 | 4 |
Aqueous Solubility (predicted) | >50 mg/mL | >50 mg/mL | >50 mg/mL |
pKa (Imidazole NH) | 13.8 | N/A (blocked by methylation) | 14.1 |
Melting Point | >250°C (dec.) [9] | 218-220°C | 235-237°C |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: